molecular formula C24H39NO6 B10756928 (21S)-1Aza-4,4-dimethyl-6,19-dioxa-2,3,7,20-tetraoxobicyclo[19.4.0] pentacosane

(21S)-1Aza-4,4-dimethyl-6,19-dioxa-2,3,7,20-tetraoxobicyclo[19.4.0] pentacosane

Cat. No.: B10756928
M. Wt: 437.6 g/mol
InChI Key: VUCSBBBCFXBFFY-IBGZPJMESA-N
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Description

(21S)-1AZA-4,4-DIMETHYL-6,19-DIOXA-2,3,7,20-TETRAOXOBICYCLO[19.4.0] PENTACOSANE is a complex organic compound belonging to the class of macrolide lactams. These compounds are characterized by their cyclic polyketide structure, which includes both a cyclic amide and a cyclic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its experimental status. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

(21S)-1AZA-4,4-DIMETHYL-6,19-DIOXA-2,3,7,20-TETRAOXOBICYCLO[19.4.0] PENTACOSANE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

(21S)-1AZA-4,4-DIMETHYL-6,19-DIOXA-2,3,7,20-TETRAOXOBICYCLO[194

Mechanism of Action

The mechanism of action of (21S)-1AZA-4,4-DIMETHYL-6,19-DIOXA-2,3,7,20-TETRAOXOBICYCLO[19.4.0] PENTACOSANE involves its interaction with specific molecular targets. One known target is the peptidyl-prolyl cis-trans isomerase FKBP1A, which plays a role in protein folding and cellular signaling pathways . The compound’s binding to this protein can modulate its activity, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Macrolide Lactams: These include other cyclic polyketides with similar structural features.

    Alpha Amino Acid Esters: Compounds that share the ester functional group.

    Macrolactams: Similar in having both amide and ester groups.

Uniqueness

What sets (21S)-1AZA-4,4-DIMETHYL-6,19-DIOXA-2,3,7,20-TETRAOXOBICYCLO[19.4.0] PENTACOSANE apart is its specific arrangement of functional groups and its ability to interact with biological macromolecules in unique ways. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H39NO6

Molecular Weight

437.6 g/mol

IUPAC Name

(21S)-4,4-dimethyl-6,19-dioxa-1-azabicyclo[19.4.0]pentacosane-2,3,7,20-tetrone

InChI

InChI=1S/C24H39NO6/c1-24(2)18-31-20(26)15-10-8-6-4-3-5-7-9-13-17-30-23(29)19-14-11-12-16-25(19)22(28)21(24)27/h19H,3-18H2,1-2H3/t19-/m0/s1

InChI Key

VUCSBBBCFXBFFY-IBGZPJMESA-N

Isomeric SMILES

CC1(COC(=O)CCCCCCCCCCCOC(=O)[C@@H]2CCCCN2C(=O)C1=O)C

Canonical SMILES

CC1(COC(=O)CCCCCCCCCCCOC(=O)C2CCCCN2C(=O)C1=O)C

Origin of Product

United States

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